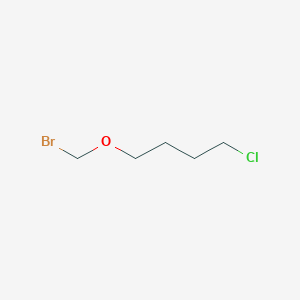

1-(Bromomethoxy)-4-chlorobutane

Description

Historical Evolution of Halomethylating Reagents and Related Compounds

The development of halomethylating reagents is a cornerstone of modern organic synthesis, with a history stretching back to the 19th century. One of the earliest related discoveries was the haloform reaction in 1822, which involves the exhaustive halogenation of a methyl ketone in the presence of a base. nih.govbris.ac.ukwikipedia.org This reaction, while not a direct halomethylation, was one of the first to systematically utilize halogen atoms in the functionalization of organic molecules. nih.govwikipedia.org

A significant milestone was the discovery of α-haloethers, the class of compounds to which 1-(bromomethoxy)-4-chlorobutane belongs. The first synthesis of an α-haloether, specifically α-chloroethyl ethyl ether, was reported by Malaguti in 1839 through the chlorination of diethyl ether. tandfonline.com These compounds were quickly recognized for their high reactivity, which set them apart from their more inert β- or γ-isomers. tandfonline.com

The early 20th century saw the development of more targeted halomethylation methods. The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, became a key reaction for introducing a chloromethyl group (-CH2Cl) onto aromatic rings using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. wikipedia.org This reaction highlighted the utility of generating electrophilic species in situ for aromatic functionalization. wikipedia.org

Over the years, a variety of halomethylating agents have been developed to offer a range of reactivities and selectivities. These include reagents like chloromethyl methyl ether (CMME) and the highly carcinogenic bis(chloromethyl) ether (BCME), which are used for introducing methoxymethyl (MOM) protecting groups and for chloromethylation, respectively. wikipedia.orgchempanda.com The evolution of these reagents has been driven by the need for greater control over reaction conditions, improved safety profiles, and the ability to perform more complex synthetic transformations. google.comorganic-chemistry.org

Structural Characteristics and Distinctive Reactivity Considerations of the Bromomethoxy Functional Group

The reactivity of this compound is dominated by the bromomethoxy functional group (-O-CH2-Br). This α-bromoether moiety possesses distinct structural and electronic features that confer high reactivity. The key to understanding its behavior lies in the interaction between the ether oxygen and the adjacent carbon-bromine bond.

The oxygen atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. However, and more importantly, it can also donate a lone pair of electrons through resonance. This resonance stabilization becomes particularly significant in the transition state of nucleophilic substitution reactions. tandfonline.com As a nucleophile attacks the methylene (B1212753) carbon and the bromide ion begins to depart, a positive charge develops on the carbon. This nascent carbocation is effectively stabilized by the adjacent oxygen atom, which can donate electron density to form an oxonium ion-like intermediate. tandfonline.comstackexchange.com This participation of the oxygen lone pair significantly lowers the activation energy for nucleophilic displacement of the bromide, making α-bromoethers potent alkylating agents. tandfonline.comstackexchange.com

The general reactivity of the bromomethoxy group can be summarized as follows:

High Electrophilicity: The carbon atom of the bromomethoxy group is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

SN1-like Mechanism: The reaction pathway for nucleophilic substitution often has significant S N 1 character due to the stability of the incipient carbocationic intermediate. stackexchange.com

Potent Alkylating Agent: Due to the lability of the bromine atom, the bromomethoxy group readily transfers the -CH2O-R moiety to nucleophiles such as alcohols, amines, and carbanions. tandfonline.com

In the specific case of this compound, the presence of the 4-chlorobutyl chain introduces an additional layer of complexity and synthetic potential. The chloroalkane functionality is substantially less reactive towards nucleophilic substitution than the α-bromoether. This differential reactivity allows for selective reactions at the bromomethoxy center while leaving the chlorobutyl group intact for subsequent transformations.

Comparative Analysis with Analogous Halomethoxy Reagents in Synthetic Chemistry

The utility of this compound can be further illuminated by comparing it with other halogenated compounds used in organic synthesis.

Differentiation from Simple Dihaloalkanes (e.g., 1-Bromo-4-chlorobutane)

A direct comparison with a simple dihaloalkane like 1-bromo-4-chlorobutane (B103958) highlights the unique role of the ether oxygen in activating the adjacent C-Br bond. guidechem.com In 1-bromo-4-chlorobutane, both the bromine and chlorine atoms are attached to a simple alkyl chain. sigmaaldrich.com While the C-Br bond is more reactive than the C-Cl bond in nucleophilic substitution reactions (bromine being a better leaving group than chlorine), both are standard alkyl halides. guidechem.comchemicalbull.com The reactivity is governed by typical S N 2 or S N 1 mechanisms without any special stabilization of the transition state. chemicalbull.com

In contrast, the bromomethoxy group of this compound is significantly more reactive than the bromine in 1-bromo-4-chlorobutane. tandfonline.com This enhanced reactivity is a direct consequence of the oxygen atom's ability to stabilize the carbocationic character of the transition state through resonance. tandfonline.comstackexchange.com This makes this compound a much more powerful alkylating agent at the bromomethoxy position.

| Feature | This compound | 1-Bromo-4-chlorobutane |

| Most Reactive Site | Carbon of the bromomethoxy group | Carbon attached to bromine |

| Source of Reactivity | Resonance stabilization of the transition state by the ether oxygen tandfonline.comstackexchange.com | Greater leaving group ability of bromide compared to chloride guidechem.com |

| Reactivity Class | Highly reactive α-bromoether (potent alkylating agent) tandfonline.com | Dihaloalkane with differential reactivity guidechem.comchemicalbook.com |

| Typical Reactions | Rapid reaction with nucleophiles at the bromomethoxy position | Slower nucleophilic substitution, typically at the C-Br bond chemicalbull.com |

Context within Olah's Halomethoxybutanes

The study of highly reactive electrophilic reagents was pioneered by George A. Olah, whose work on carbocations earned him the Nobel Prize in Chemistry in 1994. britannica.comwikipedia.orgadvancedbiofuelsusa.info Olah's research extensively utilized "superacids" to generate and observe stable carbocations, which were previously only considered transient intermediates. wikipedia.orgnobelprize.orgiupac.org This work provided a deep mechanistic understanding of reactions involving electrophilic species, including those generated from α-haloethers.

While a specific class of "Olah's Halomethoxybutanes" is not formally defined in the literature, this compound fits squarely within the types of electrophilic reagents that Olah studied. masterorganicchemistry.comacs.org The facile generation of an oxonium ion/carbocation from the bromomethoxy group is a practical example of the principles Olah investigated. His work provides the theoretical framework for understanding why such compounds are highly reactive and how they function as effective alkylating agents in Friedel-Crafts type reactions and other electrophilic substitutions. google.comiupac.org The reactivity of this compound can be seen as an application of the fundamental principles of carbocation chemistry that Olah established. britannica.comadvancedbiofuelsusa.info

Contrasting with Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) Ether (BCME)

Chloromethyl methyl ether (CMME, CH₃OCH₂Cl) and bis(chloromethyl) ether (BCME, ClCH₂OCH₂Cl) are two of the most well-known α-haloethers and serve as important benchmarks for this compound. wikipedia.orgchempanda.com

Chloromethyl Methyl Ether (CMME) is widely used as a reagent to introduce the methoxymethyl (MOM) protecting group onto alcohols. wikipedia.orgchempanda.comorgsyn.org Like this compound, its reactivity stems from the α-haloether functionality. wikipedia.org However, CMME is monofunctional in its primary application. The key difference is that this compound is a bifunctional reagent, offering the potential for subsequent reactions at the chlorobutyl terminus after the initial reaction at the bromomethoxy center.

Bis(chloromethyl) Ether (BCME) is a symmetrical and highly reactive bifunctional alkylating agent. einsteinmed.eduresearchgate.net It has been used to cross-link polymers and in other applications where two reactive sites are needed. einsteinmed.edu However, BCME is extremely carcinogenic, and its use is highly restricted. einsteinmed.edunj.govcanada.cacdc.gov Commercial preparations of CMME are often contaminated with traces of BCME, which adds to its handling hazards. orgsyn.org While this compound is also expected to be a potent alkylating agent and should be handled with extreme care, the presence of the long chlorobutyl chain instead of a second chloromethyl group distinguishes its structure and potential applications from the symmetrical cross-linking capabilities of BCME.

| Compound | Structure | Primary Use / Characteristic | Key Distinction from this compound |

| This compound | BrCH₂O(CH₂)₄Cl | Bifunctional reagent with differential reactivity | Possesses two different halogen atoms on distinct functionalities, allowing for sequential reactions. |

| Chloromethyl Methyl Ether (CMME) | CH₃OCH₂Cl | Monofunctional reagent for introducing the MOM protecting group wikipedia.orgchempanda.com | It is monofunctional in its primary role. |

| Bis(chloromethyl) Ether (BCME) | ClCH₂OCH₂Cl | Symmetrical, highly reactive, and extremely carcinogenic cross-linking agent einsteinmed.eduresearchgate.net | It is a symmetrical dialkylating agent with identical reactive sites and is a known potent human carcinogen. nj.govcdc.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethoxy)-4-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO/c6-5-8-4-2-1-3-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPFSHFFOOIBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)COCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310862 | |

| Record name | 1-(Bromomethoxy)-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53970-36-8 | |

| Record name | NSC233054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethoxy)-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethoxy 4 Chlorobutane

Established Synthetic Pathways and Reaction Conditions

The synthesis of 1-(Bromomethoxy)-4-chlorobutane is principally achieved through the ortho-bromomethylation of its alcohol precursor. This method provides a direct and high-yielding route to the desired bromomethyl ether.

Synthesis via Substitution of Carbonyl Oxygen

The most direct synthesis of this compound involves the reaction of 4-chloro-1-butanol (B43188) with a source of formaldehyde (B43269), typically paraformaldehyde, in the presence of hydrogen bromide. manac-inc.co.jp In this reaction, paraformaldehyde is suspended in the alcohol, and dried hydrogen bromide gas is passed through the mixture. manac-inc.co.jp This process results in the formation of the corresponding bromomethyl ether in high yields. manac-inc.co.jp The reaction can be conceptually understood as a substitution at a carbonyl-like carbon of formaldehyde.

This method is advantageous due to its efficiency and the direct conversion to the product. manac-inc.co.jp 4-Chlorobutyl (bromomethyl) ether was developed to address some of the challenges associated with other bromomethylating agents, such as their high vapor pressure and irritant properties. manac-inc.co.jp this compound itself is a liquid at normal temperature and pressure with a low vapor pressure, which minimizes irritation to the eyes and throat. manac-inc.co.jp

Precursor Compounds and Their Derivatization

The key precursor for the synthesis of this compound is 4-chloro-1-butanol. manac-inc.co.jpnih.gov This primary alcohol contains the required chlorobutyl moiety. nih.gov 4-chloro-1-butanol is a clear, colorless liquid and is commercially available. nih.gov It is characterized as a primary alcohol with a chloro group at the 4-position. nih.gov

The derivatization of 4-chloro-1-butanol into the target molecule involves the formation of a bromomethyl ether at the hydroxyl group. This transformation is a specific type of etherification. While the direct bromomethylation with formaldehyde and HBr is the most prominent method, other general ether synthesis strategies, such as the Williamson ether synthesis, are theoretically conceivable but not the primary reported route for this specific compound. The Williamson ether synthesis would involve the deprotonation of 4-chloro-1-butanol to form an alkoxide, followed by reaction with a bromochloroforomethane, which is not a common approach. masterorganicchemistry.comyoutube.com

Novel and Emerging Synthetic Strategies

While the classical bromomethylation using paraformaldehyde and HBr is well-established, modern advancements in synthetic chemistry offer milder and more selective reagents that could be applicable to the synthesis of this compound and related motifs. One such emerging strategy is the use of a stable, aprotic organic solution of hydrogen bromide.

A complex of hydrogen bromide and 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU) has been developed as a mild, effective, and selective hydrobrominating reagent. nih.gov This HBr–DMPU complex is a room-temperature-stable liquid and has shown efficacy in various reactions, including ether cleavage and deoxybromination. nih.gov Its application could potentially be extended to the bromomethylation of alcohols like 4-chloro-1-butanol, offering a more controlled and user-friendly alternative to gaseous hydrogen bromide. nih.gov

Optimization of Reaction Parameters for Preparative Scale Synthesis

For the preparative scale synthesis of this compound via the established paraformaldehyde and HBr method, several reaction parameters would need to be optimized to maximize yield and purity.

| Parameter | Influence on the Reaction |

| Temperature | The reaction temperature needs to be carefully controlled to prevent side reactions, such as the formation of bis(4-chlorobutyl) ether or other byproducts. |

| Rate of HBr addition | A controlled addition of gaseous HBr is crucial to maintain an optimal concentration in the reaction mixture and to manage the exothermicity of the reaction. |

| Purity of Reagents | The use of dry hydrogen bromide and high-purity 4-chloro-1-butanol and paraformaldehyde is essential to avoid the introduction of water, which can lead to the formation of byproducts and reduce the efficiency of the reaction. |

| Reaction Time | Monitoring the reaction progress, for instance by gas chromatography (GC), would be necessary to determine the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of degradation products. |

Purification Techniques for Synthetic Intermediate Isolation

The purification of the synthesized this compound is critical to isolate the product in high purity. Given its nature as a liquid with a relatively high boiling point, several standard laboratory techniques can be employed.

For similar haloalkanes like 1-bromo-4-chlorobutane (B103958), purification by distillation under reduced pressure is a common method. chemicalbook.com This technique is suitable for separating the product from less volatile impurities and any remaining starting material. Additionally, steam distillation has been mentioned as a method to separate crude 1-bromo-4-chlorobutane from the reaction mixture. google.com

Reactivity and Mechanistic Investigations of 1 Bromomethoxy 4 Chlorobutane

Electrophilic Reactivity of the Bromomethoxy Moiety

The bromomethoxy group is the more reactive electrophilic site of the molecule, particularly when activated by a Lewis acid. This moiety is primarily utilized in bromomethylation reactions, where it introduces a bromomethyl group onto a substrate.

Bromomethylation using 1-(bromomethoxy)-4-chlorobutane typically proceeds via a mechanism that involves the generation of a highly reactive electrophilic intermediate. This process is analogous to the well-known Friedel-Crafts alkylation. libretexts.orgmasterorganicchemistry.combyjus.com

To enhance the electrophilicity of the bromomethoxy group, a Lewis acid catalyst is generally required. libretexts.org Common Lewis acids for this purpose include zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄). libretexts.org The mechanism of activation involves the coordination of the Lewis acid to the oxygen atom of the ether. This coordination polarizes the C-O bond, making the oxygen a better leaving group and facilitating the formation of a cationic intermediate. masterorganicchemistry.com In the case of ZnBr₂, the zinc atom acts as the electron pair acceptor, weakening the carbon-oxygen bond of the bromomethoxy unit. orgsyn.orgnih.gov

The activation of the this compound/Lewis acid complex leads to the formation of a carbocationic intermediate. libretexts.orgmasterorganicchemistry.com This species is best described as an oxocarbenium ion, where the positive charge is stabilized by the adjacent oxygen atom. This resonance stabilization makes the formation of the cation more favorable than a simple primary carbocation. The general scheme for the formation of this electrophile is a key step in the Friedel-Crafts alkylation mechanism. byjus.comlibretexts.org This highly electrophilic species is then capable of attacking electron-rich substrates, such as aromatic rings.

A primary application of this compound is the bromomethylation of aromatic compounds. This reaction, a type of Friedel-Crafts alkylation, introduces a -(CH₂Br) group onto the aromatic ring. The reagent was specifically developed to be a less volatile and safer alternative to other bromomethylating agents. libretexts.orgtandfonline.com The reaction of aromatic hydrocarbons with this compound in the presence of a Lewis acid like ZnBr₂ yields monobromomethylated products. tandfonline.com

For instance, the reaction with benzene (B151609) and toluene (B28343) has been reported to provide the corresponding benzyl (B1604629) bromides in significant yields. tandfonline.com

Table 1: Bromomethylation of Aromatic Compounds with this compound

| Aromatic Substrate | Catalyst | Product | Yield (%) | Reference |

| Benzene | ZnBr₂ | Benzyl bromide | 63 | tandfonline.com |

| Toluene | ZnBr₂ | 4-Methylbenzyl bromide | 78 | tandfonline.com |

This table illustrates the utility of this compound in the synthesis of bromomethylated arenes.

Beyond aromatic rings, the electrophilic bromomethoxy group is expected to react with other electron-rich nucleophiles, such as amines, alcohols, and thiols. In these reactions, the bromomethoxy moiety would act as an alkylating agent. The general principle of amine alkylation involves the nucleophilic attack of the amine on the electrophilic carbon. semanticscholar.orgjuniv.edu Similarly, alcohols can be alkylated, though this often requires acid catalysis to generate a more reactive intermediate, akin to the carbocationic species discussed earlier. nih.gov The bromomethylation of thiols using other reagents has also been documented, suggesting a similar reactivity pattern. thieme-connect.de

Mechanism of Bromomethylation Reactions

Nucleophilic Substitution Reactions Involving the Chlorobutane Moiety

The second reactive site in this compound is the primary alkyl chloride at the end of the four-carbon chain. This site is susceptible to nucleophilic substitution reactions, typically following an Sₙ2 mechanism. The reactivity of this site is generally lower than the activated bromomethoxy group.

In the absence of a Lewis acid, a strong nucleophile would preferentially attack the carbon bearing the chlorine atom, as the C-Cl bond is more polarized than the C-O or C-Br bonds of the unactivated bromomethoxy group. This allows for the selective introduction of substituents at the end of the butyl chain while preserving the bromomethoxy functionality for subsequent transformations. For example, reactions with nucleophiles such as azides or cyanides would be expected to displace the chloride, leading to the formation of 4-(bromomethoxy)butyl azide (B81097) or 5-(bromomethoxy)pentanenitrile, respectively. While specific examples utilizing this compound are not prevalent in the literature, the principles of nucleophilic substitution on primary alkyl halides are well-established. tandfonline.com

Comparative Reactivity of Bromine vs. Chlorine in Asymmetric Dihalides

In typical alkyl halides, the reactivity of the carbon-halogen bond in nucleophilic substitution reactions is heavily influenced by the nature of the halogen atom. Generally, bond strength to carbon decreases down the halogen group, while the ability of the halide to act as a stable leaving group increases. Consequently, bromoalkanes are typically more reactive than their chloroalkane counterparts. This is because the bromide ion is a better leaving group than the chloride ion due to its larger size, greater polarizability, and the lower bond energy of the C-Br bond compared to the C-Cl bond.

In the case of this compound, two different halogen atoms are present at distinct positions. The primary alkyl chloride at one end of the molecule (C-4) exhibits the expected reactivity for a chloroalkane. However, the bromine atom is part of a bromomethoxy group, which is a type of α-haloether. The presence of the adjacent ether oxygen atom dramatically increases the reactivity of the C-Br bond far beyond what is typical for a primary alkyl bromide. The oxygen atom's lone pairs can stabilize the transition state and any carbocation intermediate through resonance, significantly facilitating the cleavage of the C-Br bond.

Therefore, the C-Br bond in the bromomethoxy moiety is substantially more labile than the C-Cl bond in the chlorobutyl chain. Nucleophilic attack will preferentially occur at the bromomethyl carbon.

Table 1: Comparison of Reactive Sites in this compound

| Feature | Bromomethoxy Group (-OCH₂Br) | Chlorobutyl Group (-CH₂Cl) |

| Halogen | Bromine | Chlorine |

| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) |

| Electronic Effect | Resonance stabilization from adjacent oxygen | Inductive effect from chlorine |

| Predicted Reactivity | Very High | Moderate |

| Favored Mechanism | Sₙ1-like (via oxocarbenium ion) | Sₙ2 |

Sₙ1 and Sₙ2 Mechanistic Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular Sₙ1 pathway and the bimolecular Sₙ2 pathway. libretexts.orgbyjus.com The Sₙ1 reaction is a two-step process involving the formation of a carbocation intermediate, while the Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks as the leaving group departs. libretexts.orgyoutube.com The structure of the substrate is a key determinant of the operative pathway. savemyexams.commasterorganicchemistry.com

Reaction at the Bromomethoxy Carbon: Although this is a primary carbon, its reactivity is dominated by the adjacent ether oxygen. The departure of the bromide leaving group is assisted by the oxygen atom, which stabilizes the resulting positive charge through resonance, forming a highly stable oxocarbenium ion intermediate.

C(Cl)H₂CH₂CH₂CH₂-O-CH₂-Br → [ C(Cl)H₂CH₂CH₂CH₂-O=CH₂⁺ ↔ C(Cl)H₂CH₂CH₂CH₂-O-CH₂⁺ ] + Br⁻

This resonance stabilization makes the formation of this cation much more favorable than for a simple primary carbocation. savemyexams.com The reaction thus proceeds through a mechanism that is electronically similar to an Sₙ1 pathway. The rate of this reaction is largely dependent on the concentration of the substrate and is less sensitive to the concentration of the nucleophile. youtube.com

Reaction at the Chlorobutyl Carbon: The terminal chlorobutyl group is a primary alkyl halide. This type of substrate is sterically unhindered and cannot form a stable carbocation. Therefore, nucleophilic substitution at this position proceeds via a classic Sₙ2 mechanism. libretexts.orgsavemyexams.com This is a bimolecular reaction where the rate depends on the concentrations of both the substrate and the incoming nucleophile. byjus.com The nucleophile attacks the carbon atom from the backside relative to the chlorine atom, leading to a concerted displacement of the chloride ion. libretexts.org

Influence of Solvent Polarity and Nucleophile Strength

The choice of solvent and the nature of the nucleophile can significantly influence which reaction pathway is favored and at which site the reaction occurs.

Influence of Solvent Polarity:

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. youtube.com They strongly favor Sₙ1 reactions by stabilizing the carbocation intermediate and the leaving group anion. For this compound, a polar protic solvent would dramatically accelerate the Sₙ1-like reaction at the highly reactive bromomethoxy position.

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have dipoles but lack acidic protons for hydrogen bonding. They are poor at solvating anions, leaving the nucleophile "naked" and more reactive. libretexts.org These conditions are ideal for Sₙ2 reactions. youtube.com In such a solvent, the Sₙ2 attack at the chlorobutyl position would be enhanced, although reaction at the bromomethoxy site would still be very rapid.

Influence of Nucleophile Strength:

Strong Nucleophiles (e.g., I⁻, HS⁻, CN⁻): Strong nucleophiles favor the Sₙ2 mechanism, as the reaction rate is directly dependent on the nucleophile's ability to attack the substrate. byjus.comlibretexts.org A strong nucleophile would promote reaction at the chlorobutyl terminus.

Weak Nucleophiles (e.g., H₂O, ROH): Weak nucleophiles are less effective in Sₙ2 reactions. They favor Sₙ1 pathways, where they attack the carbocation intermediate after it has formed. libretexts.org Reactions with weak nucleophiles, which are often the solvent itself (solvolysis), would almost exclusively occur at the bromomethoxy position.

Table 2: Predicted Reaction Outcomes under Various Conditions

| Solvent | Nucleophile | Primary Reactive Site | Favored Mechanism |

| Polar Protic (e.g., Methanol) | Weak (Methanol) | Bromomethoxy | Sₙ1 (solvolysis) |

| Polar Aprotic (e.g., DMF) | Strong (e.g., NaI) | Bromomethoxy | Sₙ1-like (due to substrate) |

| Polar Aprotic (e.g., DMF) | Strong (e.g., NaCN) | Bromomethoxy & Chlorobutyl | Competitive Sₙ1-like and Sₙ2 |

Intramolecular Cyclization Pathways and Ring Formation

The bifunctional nature of this compound creates the potential for intramolecular cyclization reactions. This typically occurs when a nucleophile attacks one end of the molecule, and the newly introduced functional group then acts as an internal nucleophile to attack the other reactive site.

Given the much higher reactivity of the bromomethoxy group, the most plausible pathway begins with the substitution of the bromine atom. For instance, reaction with a hydroxide (B78521) ion would first generate 4-chloro-1-(hydroxymethoxy)butane. The alcohol group in this intermediate is a nucleophile and can subsequently attack the primary alkyl chloride at the other end of the molecule. This intramolecular Sₙ2 reaction would displace the chloride ion and lead to the formation of a cyclic ether. The length of the carbon chain would favor the formation of a six-membered ring, 1,4-dioxepane. The formation of five- or six-membered rings is generally kinetically and thermodynamically favored in such cyclizations.

Alternatively, a strong external nucleophile could first displace the chloride. For example, reaction with sodium hydrosulfide (B80085) (NaSH) would yield 1-(bromomethoxy)-4-mercaptobutane. The thiol group could then act as a potent internal nucleophile, attacking the highly electrophilic bromomethyl carbon to form a sulfur-containing heterocyclic compound.

Radical Reaction Pathways and Their Chemical Consequences

While ionic pathways like Sₙ1 and Sₙ2 are common, reactions involving radical intermediates can occur under specific conditions, such as in the presence of a radical initiator (e.g., AIBN) or upon exposure to UV light. In such a process, the weaker of the two carbon-halogen bonds is most likely to undergo homolytic cleavage. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol) and would cleave preferentially to form two radicals:

C(Cl)H₂CH₂CH₂CH₂-O-CH₂-Br + initiator → C(Cl)H₂CH₂CH₂CH₂-O-CH₂• + Br•

The resulting carbon-centered radical is stabilized by the adjacent oxygen atom. Once formed, this radical can participate in various chemical transformations. In the absence of other trapping agents, it could potentially undergo intramolecular cyclization via radical attack on the C-Cl bond, though this is a less common pathway. More typically, it would react with a hydrogen atom donor present in the reaction mixture or participate in polymerization if the concentration of the starting material is high. The consequences of such radical reactions often include the formation of a complex mixture of products, including reduced species, dimers, and polymers.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Introducing Functionalized Methyl Groups

The bromomethoxy portion of the molecule is particularly useful for introducing a functionalized one-carbon unit into a target structure.

The bromomethoxy group is highly reactive towards nucleophiles, allowing for the strategic incorporation of a chlorobutoxymethyl side chain onto various substrates. This functionality can be further manipulated, offering a pathway to more complex structures.

1-(Bromomethoxy)-4-chlorobutane serves as a precursor for the synthesis of a variety of halogenated ethers. An efficient method for creating aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers involves the reaction of phenols with halothane. researchgate.netnih.gov This process highlights the potential for generating highly functionalized ethers containing multiple halogen atoms. researchgate.netnih.gov The resulting products are valuable intermediates that can undergo further transformations through both ionic and radical pathways. nih.gov

The synthesis of multi-halogenated alkenes can also be achieved from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) by reacting it with phenols in the presence of potassium hydroxide (B78521), yielding aryl fluoroalkenyl ethers containing chlorine and bromine. nih.gov

Table 1: Synthesis of Halogenated Ethers

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Phenol | Halothane | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether |

Role in the Elaboration of Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable component in multi-step synthetic sequences.

The chlorobutyl chain of this compound can be used to introduce a four-carbon unit, which can be a key structural motif in various natural products and pharmaceutical agents. For instance, 1-bromo-4-chlorobutane (B103958) is a key starting material in the synthesis of certain compounds. google.com It has been utilized as a reagent in the synthesis of novel spirohydantoin derivatives, which show potential as multireceptor-active antipsychotic and antidepressant agents. chemicalbook.com The ability to selectively react at either the bromo or chloro position allows for controlled, stepwise construction of complex molecules. guidechem.com

The chloroalkyl end of this compound can react with phosphines, such as triphenylphosphine, to form phosphonium (B103445) salts. youtube.comgoogle.com These salts are crucial precursors to Wittig reagents, which are widely used in organic synthesis to convert aldehydes and ketones into alkenes. googleapis.com The general synthesis of phosphonium salts involves an SN2 reaction between a phosphine (B1218219) and an alkyl halide. youtube.comgoogleapis.com This reaction is typically efficient for primary and some secondary halides. youtube.comgoogle.com The resulting phosphonium salt can then be deprotonated with a strong base to generate the corresponding phosphorane, the active component in the Wittig reaction. googleapis.com

Table 2: Formation of Phosphonium Salts

| Reactant 1 | Reactant 2 | Product | Application |

|---|---|---|---|

| This compound | Triphenylphosphine | (4-(Bromomethoxy)butyl)triphenylphosphonium chloride | Precursor to Wittig Reagents |

The difunctional nature of this compound makes it a suitable substrate for intramolecular cyclization reactions to form heterocyclic compounds. guidechem.com By carefully choosing reaction conditions, one end of the molecule can react with a nucleophile, followed by an intramolecular reaction involving the other halogenated end to close a ring. For example, the reaction of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in triflic acid can lead to the formation of 3-trichloromethylindan-1-ones through intramolecular cyclization. beilstein-journals.org

Contribution to New Reagent Development in Organic Chemistry

The development of novel reagents is a cornerstone of advancing organic synthesis, enabling chemists to construct complex molecules with greater efficiency and selectivity. This compound and its structural analogs have been identified as valuable reagents, particularly in the context of halomethylation reactions. These reagents were developed as less volatile alternatives to highly toxic and carcinogenic halomethylating agents like bis(chloromethyl) ether (BCME). tandfonline.com

Research has demonstrated the utility of this compound as a bromomethylating agent for aromatic compounds. For instance, the bromomethylation of benzene (B151609) and toluene (B28343) has been successfully carried out using this compound in the presence of a zinc bromide (ZnBr₂) catalyst, yielding the corresponding monobromomethylated products in 63% and 78% yields, respectively. tandfonline.com This highlights its role in creating valuable intermediates which can be further functionalized. The mechanism of such halomethylations is believed to involve the participation of the oxygen atom within the halomethylating agent. tandfonline.com

Potential in Materials Science and Polymer Chemistry Applications (e.g., as a halomethylating agent for polymers)

In the realm of materials science, the functionalization of polymers is crucial for tailoring their properties for specific applications. This compound has been specifically identified as a useful reagent for the halomethylation of polymers, such as polystyrene. google.com The introduction of halomethyl groups onto a polymer backbone, like that of polystyrene, is a key step in creating functionalized resins. tandfonline.com

A patented process describes the use of 4-substituted-1-halomethoxybutanes, including this compound, for reacting with solid, cross-linked polystyrene. google.com This reaction, conducted in an organic liquid phase with a Friedel-Crafts catalyst, introduces halomethyl groups onto the aromatic rings of the polystyrene. google.com These functionalized polymers are important precursors for a variety of materials, including anion-exchange resins, which are widely used in water treatment and chromatography. tandfonline.com The development of reagents like this compound is significant as they are considered less hazardous than other potent halomethylating agents. tandfonline.com

The synthesis of these halomethoxybutane reagents can be achieved by reacting paraformaldehyde and a 4-halo-1-butanol with a hydrogen halide gas at moderate temperatures. google.com This makes this compound a key intermediate in rendering polymers reactive for subsequent chemical modifications, thereby expanding their utility in various technological fields. tandfonline.com

Analytical Methodologies for Structural Confirmation and Reaction Monitoring

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Protocols

Chromatography is essential for separating the target compound from a reaction mixture, allowing for both purification and a quantitative assessment of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile compounds. In the context of 1-(Bromomethoxy)-4-chlorobutane, GC would be used to separate it from other volatile components in a crude reaction mixture, such as unreacted precursors or byproducts. The retention time of the compound would be characteristic under specific column and temperature conditions. As each component elutes from the GC column, it is introduced into the mass spectrometer, which acts as a detector, providing a mass spectrum for each peak. This allows for the unambiguous identification of the product peak and any impurity peaks, combining separation with definitive analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com

HPLC is particularly useful for monitoring the progress of a reaction by taking aliquots of the reaction mixture over time and analyzing the relative concentrations of reactants and products. It is also a primary method for determining the final purity of the isolated product. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate purity calculations (e.g., % area). Since the compound lacks a strong UV chromophore, a detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be suitable for its detection and quantification.

Theoretical and Computational Chemistry Studies of 1 Bromomethoxy 4 Chlorobutane Reactivity

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving 1-(bromomethoxy)-4-chlorobutane. By identifying stationary points, such as reactants, products, intermediates, and transition states, a comprehensive picture of the reaction landscape can be constructed. This is particularly valuable for a molecule with multiple reactive sites, namely the bromoacetal moiety and the primary alkyl chloride.

Investigation of Transition States and Energy Profiles

The study of transition states and their corresponding energy barriers is fundamental to understanding the kinetics of a reaction. For this compound, several competing pathways can be envisaged, including nucleophilic substitution at the bromomethyl group and intramolecular cyclization. Quantum chemical calculations, particularly those employing density functional theory (DFT), are adept at locating the geometry of transition states and calculating their activation energies.

For instance, a hypothetical reaction with a nucleophile (Nu⁻) could proceed via an Sₙ2 mechanism at the bromomethyl carbon. The transition state for this process would feature the incoming nucleophile and the departing bromide ion partially bonded to the carbon atom. The energy profile would show a single energy barrier corresponding to this transition state. Alternatively, a solvolysis reaction in a polar protic solvent might involve an Sₙ1-type mechanism, proceeding through a resonance-stabilized oxocarbenium ion intermediate. Computational modeling can determine the relative energy barriers for these competing pathways, thereby predicting the likely reaction mechanism under specific conditions.

Table 1: Hypothetical Activation Energies for Competing Pathways of this compound

| Reaction Pathway | Nucleophile/Solvent | Calculated Activation Energy (kcal/mol) |

| Sₙ2 Substitution at Bromomethyl Group | Cyanide (CN⁻) | 18.5 |

| Sₙ1 Solvolysis (formation of oxocarbenium ion) | Water | 25.2 |

| Intramolecular Cyclization (formation of a cyclic ether) | - | 22.8 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies.

Elucidation of Selectivity in Competing Pathways

A key challenge in the chemistry of this compound is controlling the selectivity of reactions. Computational chemistry offers insights into the factors governing chemoselectivity (reaction at the bromoether vs. the alkyl chloride) and regioselectivity. By comparing the activation energies for different reaction channels, a prediction of the major product can be made.

For example, in the presence of a soft nucleophile, calculations might predict a lower activation barrier for substitution at the more electrophilic and sterically accessible bromomethyl carbon compared to the chloroalkyl carbon. Conversely, under conditions favoring intramolecular reactions, the energy profile for the formation of a five- or six-membered cyclic ether could be calculated and compared to intermolecular pathways. These calculations can also model the influence of the solvent, which can play a crucial role in stabilizing or destabilizing transition states and intermediates, thereby altering the selectivity.

Applications of Density Functional Theory (DFT) in Predicting Reactivity and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT can be used to calculate a variety of molecular properties that are indicative of its reactivity and stability. These include electron density distribution, molecular orbital energies, and electrostatic potential maps.

The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The LUMO is likely to be localized on the σ* antibonding orbital of the C-Br bond, indicating that this is the most probable site for nucleophilic attack. The energy of the LUMO can be correlated with the compound's susceptibility to nucleophiles. Furthermore, calculated atomic charges can reveal the most electrophilic centers in the molecule, providing a more nuanced picture than simple electronegativity arguments.

Molecular Dynamics Simulations for Conformational Analysis and Reactive Behavior

While quantum chemical calculations are excellent for studying specific reaction pathways, molecular dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent box, MD can reveal the preferred conformations and the energetic barriers between them.

This is particularly relevant for understanding intramolecular reactions. An MD simulation could determine the probability of the molecule adopting a conformation in which the chloroalkyl chain is positioned to attack the bromomethyl group, leading to cyclization. Furthermore, by employing reactive force fields or ab initio molecular dynamics, it is possible to simulate the chemical reactions themselves, providing a dynamic picture of bond breaking and formation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their experimentally observed reactivity. While no specific QSRR studies on this compound have been reported, a hypothetical study could be designed to understand the influence of substituents on its reactivity.

In such a study, a series of analogues of this compound would be synthesized, with systematic variations in the alkyl chain length or the halogen atoms. A set of molecular descriptors (e.g., steric parameters, electronic properties calculated using DFT) would be computed for each analogue. These descriptors would then be statistically correlated with an experimental measure of reactivity, such as the rate constant for a particular reaction. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized analogues, thereby accelerating the discovery of compounds with desired chemical properties.

Q & A

What experimental strategies minimize by-product formation during the synthesis of 1-Bromo-4-chlorobutane?

Basic Research Question

Synthesis optimization requires controlling reaction kinetics and selectivity. A common method involves the bromination of 4-chloro-1-butanol using HBr in concentrated sulfuric acid. Key parameters include:

- Temperature control : Maintain 0–5°C to suppress elimination pathways (e.g., forming 1-chloro-1-butene) .

- Stoichiometry : Use a 1.2:1 molar ratio of HBr to 4-chloro-1-butanol to ensure complete conversion while avoiding excess acid-catalyzed side reactions .

- Purification : Fractional distillation under reduced pressure (e.g., 40–50 mmHg) isolates the product with >99% purity, confirmed by GC-MS .

How can NMR spectroscopy resolve structural ambiguities in haloalkanes like 1-Bromo-4-chlorobutane?

Basic Research Question

Distinguishing between positional isomers (e.g., 1-bromo-4-chlorobutane vs. 2-bromo-4-chlorobutane) requires analyzing coupling constants and chemical shifts:

- ¹H NMR : The terminal -CH2Br group shows a triplet (δ 3.4–3.6 ppm, J = 6–7 Hz) due to coupling with adjacent -CH2-, while the -CH2Cl group appears as a triplet at δ 3.5–3.7 ppm. Integration ratios confirm substituent positions .

- ¹³C NMR : Electronegative substituents deshield adjacent carbons. For 1-Bromo-4-chlorobutane, the Br-bearing carbon resonates at δ 33–35 ppm, and the Cl-bearing carbon at δ 44–46 ppm .

What factors govern the SN2 reactivity of 1-Bromo-4-chlorobutane in nucleophilic substitution reactions?

Advanced Research Question

The compound’s linear structure favors SN2 mechanisms, but solvent and steric effects modulate reactivity:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates. For example, reaction with KI in acetone proceeds 3× faster than in ethanol due to improved ion dissociation .

- Steric hindrance : The primary alkyl chain minimizes steric barriers, but competing elimination (E2) becomes significant at elevated temperatures (>50°C). Kinetic studies using Arrhenius plots can quantify activation energies for substitution vs. elimination .

How do isotopic patterns in mass spectrometry complicate the analysis of 1-Bromo-4-chlorobutane?

Advanced Research Question

The presence of bromine (²⁷.97% ⁷⁹Br, ²³.23% ⁸¹Br) and chlorine (²⁴.23% ³⁵Cl, ⁷⁵.77% ³⁷Cl) creates complex isotopic clusters:

- MS fragmentation : The molecular ion [M]⁺ (m/z 170–172) splits into peaks at m/z 91 (C4H8Cl⁺) and m/z 79 (C4H8Br⁺). Isotopic ratios (e.g., 3:2 for Br) must be computationally modeled (e.g., using Bruker Daltonics software) to avoid misassignment .

- High-resolution MS : Accurate mass measurements (e.g., Q-TOF) resolve overlapping peaks, confirming the molecular formula (C4H8BrCl, exact mass 169.9498 Da) .

Can computational methods predict the regioselectivity of 1-Bromo-4-chlorobutane in cross-coupling reactions?

Advanced Research Question

Density functional theory (DFT) simulations (e.g., Gaussian 16) model transition states to predict reactivity:

- Suzuki coupling : The Br site is more reactive than Cl due to lower bond dissociation energy (C-Br: 68 kcal/mol vs. C-Cl: 81 kcal/mol). DFT confirms a lower activation barrier (ΔG‡ = 22.3 kcal/mol) for Pd-catalyzed coupling at the brominated terminus .

- Solvent effects : Continuum solvation models (e.g., SMD) show THF stabilizes the transition state better than toluene, aligning with experimental yields of 85% vs. 62% .

How should researchers handle discrepancies in reported melting points for 1-Bromo-4-chlorobutane?

Advanced Research Question

Literature inconsistencies (e.g., mp -45°C vs. -30°C) arise from purity variations or measurement techniques:

- DSC calibration : Use differential scanning calorimetry (DSC) with indium standards to verify thermal transitions. Impurities (e.g., residual HBr) depress melting points, requiring purification via silica gel chromatography .

- Phase diagrams : Construct binary phase diagrams with common solvents (e.g., hexane) to identify eutectic points affecting reported values .

What safety protocols are critical for handling 1-Bromo-4-chlorobutane in electrophilic reactions?

Basic Research Question

The compound’s volatility (bp 162–165°C) and toxicity require:

- Ventilation : Use fume hoods with >100 ft/min face velocity during reflux .

- PPE : Nitrile gloves and splash goggles mitigate skin/eye contact. Spills should be neutralized with 10% NaHCO3 before disposal .

- Waste management : Halogenated by-products are incinerated at >1,000°C with alkaline scrubbers to prevent dioxin formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.